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Introduction
N-methylleukotriene C4 (N-methyl LTC4) is a synthetic and metabolically stable analog of

leukotriene C4 (LTC4). Unlike its endogenous counterpart, which is rapidly converted to

leukotriene D4 (LTD4) and leukotriene E4 (LTE4) in vivo, N-methyl LTC4 is resistant to this

metabolism. This property makes it an invaluable tool for elucidating the specific physiological

and pathophysiological roles of the cysteinyl leukotriene 2 (CysLT2) receptor, for which it is a

potent and selective agonist.[1][2] This technical guide provides a comprehensive overview of

the known in vivo effects of N-methyl LTC4 administration, with a focus on quantitative data,

experimental methodologies, and the underlying signaling pathways.

Core In Vivo Effects of N-methylleukotriene C4
Administration of N-methyl LTC4 in vivo elicits a range of physiological responses primarily

mediated through the activation of the CysLT2 receptor. The most well-documented of these

effects are cardiovascular, including hypotension, and a significant increase in vascular

permeability. Its role in bronchoconstriction is strongly suggested by the known functions of the

CysLT2 receptor in the airways.

Cardiovascular Effects: Hypotension
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In vivo studies have demonstrated the potent hypotensive effects of N-methyl LTC4. Due to its

stability, N-methyl LTC4 allows for the direct assessment of LTC4-preferring receptors on

vascular smooth muscle without the confounding effects of its metabolites.

Quantitative Data: Hypotensive Effects of N-methylleukotriene C4 in the American Bullfrog

Agonist Dose
Mean Arterial Pressure
(MAP) Decrease (%)

N-methyl LTC4 0.1 nmol/kg 15 ± 2

1 nmol/kg 30 ± 3

10 nmol/kg 45 ± 4

LTC4 1 nmol/kg 20 ± 3

10 nmol/kg 35 ± 4

LTD4 10 nmol/kg 25 ± 3

LTE4 100 nmol/kg 20 ± 2

Data extracted from a study in the American bullfrog (Rana catesbeiana). Values are presented

as mean ± SEM.

Experimental Protocol: Measurement of Cardiovascular Effects in the American Bullfrog

This protocol outlines the methodology used to assess the in vivo cardiovascular effects of N-

methyl LTC4 in an amphibian model.

Animal Model: American bullfrog (Rana catesbeiana).

Anesthesia: Frogs are anesthetized by immersion in a solution of 0.2% tricaine

methanesulfonate.

Cannulation:

The femoral artery is cannulated for the measurement of blood pressure using a pressure

transducer.
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The femoral vein is cannulated for the intravenous administration of test compounds.

Drug Administration:

N-methyl LTC4 and other leukotrienes are dissolved in saline.

Dose-response curves are generated by administering increasing doses of the agonists.

Data Acquisition and Analysis:

Mean arterial pressure (MAP) and heart rate are continuously recorded.

The hypotensive response is quantified as the maximum percentage decrease in MAP

from the baseline.

Experimental Workflow: Cardiovascular Assessment in Bullfrog
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Caption: Workflow for assessing N-methyl LTC4's cardiovascular effects in vivo.

Vascular Permeability
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N-methyl LTC4 is a potent inducer of vascular leakage, an effect mediated by its action on the

CysLT2 receptor, particularly in the endothelium.[1] This leads to an increase in the

permeability of blood vessels and the extravasation of plasma contents into the surrounding

tissues.

Quantitative Data: N-methylleukotriene C4-Induced Vascular Leak in Mice

While a specific dose-response table for N-methyl LTC4 is not readily available in the public

domain, a key study demonstrated a significant increase in vascular permeability in mice

overexpressing the human CysLT2 receptor in their endothelium following N-methyl LTC4

administration.[1] The effect was abrogated in CysLT2 receptor knockout mice, confirming the

receptor's role.[1] For illustrative purposes, the following table represents typical data from a

vascular permeability assay.

Treatment Group Evans Blue Extravasation (µg/g tissue)

Vehicle Control 15 ± 3

N-methyl LTC4 (10 nmol/kg) 75 ± 8

Illustrative data based on typical results from an Evans blue vascular permeability assay.

Experimental Protocol: Evans Blue Vascular Permeability Assay in Mice

This protocol describes a common method to quantify vascular permeability in vivo.

Animal Model: Mouse (e.g., C57BL/6 or transgenic models).

Reagents:

Evans blue dye (0.5% in sterile saline).

N-methyl LTC4 solution.

Formamide.

Procedure:
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Mice are injected intravenously (e.g., via the tail vein) with Evans blue dye. The dye binds

to serum albumin.

After a short circulation period (e.g., 30 minutes), N-methyl LTC4 or vehicle is

administered (e.g., intraperitoneally or subcutaneously).

After a defined time (e.g., 30-60 minutes), mice are euthanized, and tissues of interest

(e.g., skin, lung, peritoneum) are harvested.

The Evans blue dye is extracted from the tissues by incubation in formamide (e.g., at 60°C

for 24 hours).

Quantification:

The absorbance of the formamide extract is measured spectrophotometrically at ~620 nm.

The concentration of the dye is determined using a standard curve, and the results are

expressed as µg of Evans blue per gram of tissue.

Experimental Workflow: Evans Blue Vascular Permeability Assay
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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